molecular formula C21H27N5O2 B2410409 2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 922016-38-4

2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2410409
CAS No.: 922016-38-4
M. Wt: 381.48
InChI Key: GHBSZQZEBYKOLA-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-17(5-2)20(27)22-9-10-26-19-18(12-24-26)21(28)25(14-23-19)13-16-8-6-7-15(3)11-16/h6-8,11-12,14,17H,4-5,9-10,13H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSZQZEBYKOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of various functional groups contributes to its pharmacological profile.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often exhibit inhibition of specific enzymes and receptors involved in cellular signaling pathways. For instance, studies have shown that derivatives of this scaffold can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • Inhibition of CDK2 and CDK9 : Compounds with similar structures have demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating significant inhibitory activity against these targets .
  • Cell Proliferation Studies : In vitro assays using human tumor cell lines such as HeLa and HCT116 showed that these compounds effectively inhibited cellular proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Aldehyde Dehydrogenase (ALDH) : Inhibition of ALDH isoforms has been linked to improved outcomes in chemotherapy-resistant cancers. Modifications in the chemical structure have been shown to enhance selectivity towards specific ALDH isoforms .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidine and evaluating their biological activity against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. The results indicated that while some derivatives exhibited inhibitory effects, they were less potent than the standard drugs .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[3,4-d]pyrimidines revealed that specific substitutions on the core structure significantly affect biological activity. For instance, modifications that enhance lipophilicity were correlated with increased potency against ALDH isoforms .

Data Table: Biological Activity Summary

Activity TypeTarget/EnzymeIC50 ValueReference
CDK2 InhibitionCyclin-dependent kinase 20.36 µM
CDK9 InhibitionCyclin-dependent kinase 91.8 µM
ALDH InhibitionAldehyde Dehydrogenase 1AVaries
Cell ProliferationHeLa Cell LineSignificant Inhibition

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone cores. Key intermediates include:

  • 5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine : Formed via cyclocondensation of hydrazine derivatives with β-ketoesters under acidic conditions .
  • N-(2-aminoethyl)butanamide : Prepared by coupling 2-ethylbutanoyl chloride with ethylenediamine derivatives.

Optimized conditions (e.g., reflux in ethanol with H₂SO₄ as a catalyst for 4–6 hours) are critical for high yields . Prioritize intermediates with stable crystallinity for easier purification and characterization.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement of small-molecule structures, particularly for resolving hydrogen-bonding networks and tautomeric forms. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Analyze coupling patterns to confirm substituent positions on the pyrazolo-pyrimidine scaffold.
    • High-resolution mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

Advanced: How can researchers optimize synthetic yield using statistical experimental design?

Methodological Answer:
Implement Design of Experiments (DoE) to minimize trial-and-error:

  • Factorial design : Test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst concentration.
  • Response surface methodology : Model interactions between parameters (e.g., reaction time vs. pH) to identify optimal conditions .
    For example, ICReDD’s computational feedback loops can predict viable reaction paths using quantum chemical calculations, reducing experimental iterations by 30–50% .

Advanced: What strategies resolve contradictions between computational predictions and crystallographic data?

Methodological Answer:

  • Dual refinement : Compare SHELXL-refined structures with density functional theory (DFT)-optimized geometries to identify discrepancies in bond lengths or angles.
  • Twinned data handling : Use SHELXD for structure solution of twinned crystals, followed by SHELXL refinement with HKLF5 format to account for overlapping reflections .
  • Cross-validation : Validate hydrogen atom positions using neutron diffraction or low-temperature (<100 K) X-ray datasets.

Advanced: How to integrate computational chemistry with experimental validation for reaction mechanism elucidation?

Methodological Answer:

  • Reaction path search : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and intermediates.
  • Kinetic profiling : Compare computed activation energies with experimental Arrhenius plots from differential scanning calorimetry (DSC).
  • In situ spectroscopy : Use Raman or IR to detect transient species predicted computationally, such as enol intermediates in keto-enol tautomerization .

Advanced: What methodologies assess biological activity while addressing solubility challenges?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin encapsulation, validated via phase-solubility diagrams.
  • Biological assays :
    • Enzyme inhibition : Perform kinetic assays (e.g., fluorescence polarization) with purified targets (e.g., kinases) at varying pH (6.5–7.4) .
    • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after incubating with HEK293 or HepG2 cells.
  • Data normalization : Correct for solubility limits using Hill coefficients in dose-response curves .

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